Fluopyram

Catalog No.
S528155
CAS No.
658066-35-4
M.F
C16H11ClF6N2O
M. Wt
396.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluopyram

CAS Number

658066-35-4

Product Name

Fluopyram

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide

Molecular Formula

C16H11ClF6N2O

Molecular Weight

396.71 g/mol

InChI

InChI=1S/C16H11ClF6N2O/c17-12-7-9(15(18,19)20)8-25-13(12)5-6-24-14(26)10-3-1-2-4-11(10)16(21,22)23/h1-4,7-8H,5-6H2,(H,24,26)

InChI Key

KVDJTXBXMWJJEF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

fluopyram, N-(2-(3-chloro-5-(trifluoromethyl)-2-pyridyl)ethyl)-alpha,alpha,alpha-trifluoro-o-toluamide

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F

The exact mass of the compound Fluopyram is 396.0464 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fluopyram (CAS: 658066-35-4) is a pyridinyl-ethyl-benzamide succinate dehydrogenase inhibitor (SDHI). Unlike traditional rigid carboxamide SDHIs, fluopyram features a flexible ethyl linkage that imparts distinct binding properties within the mitochondrial complex II ubiquinone-binding site. This structural flexibility translates into dual-action capabilities, functioning both as a broad-spectrum fungicide and a non-fumigant nematicide. With a measured water solubility of 16 mg/L and acropetal xylem mobility, fluopyram is processable for diverse agricultural formulations, including seed treatments, in-furrow applications, and foliar sprays, making it a versatile procurement choice for modern crop protection portfolios [1].

Substituting fluopyram with older, rigid SDHIs like boscalid or standard pyrazole-carboxamides often leads to critical failures in both resistance management and target spectrum. Widespread target-site mutations, such as the SdhB H272Y and H272R substitutions in Botrytis cinerea, confer high cross-resistance to boscalid, rendering it ineffective in many commercial settings. Furthermore, traditional SDHIs lack commercially viable nematicidal activity, forcing formulators to procure and co-apply separate, often highly toxic, nematicide active ingredients. Fluopyram’s molecular flexibility allows it to overcome these specific SDH mutations while simultaneously paralyzing plant-parasitic nematodes, making simple class-level substitution impossible for integrated pest management formulations [1].

Efficacy Against Boscalid-Resistant Fungal Mutants

Fluopyram demonstrates quantitative efficacy against resistant fungal strains where older SDHIs fail. In cross-resistance assays against Botrytis cinerea isolates carrying SdhB mutations, fluopyram maintained high inhibitory activity, whereas boscalid exhibited severe resistance. For highly boscalid-resistant isolates, the mean EC50 for boscalid was 843 mg/L, while fluopyram maintained a mean EC50 of 9.9 mg/L. This structural capability to bypass specific binding-site alterations provides a critical advantage for formulations targeting resistant gray mold [1].

Evidence DimensionMycelial growth inhibition (EC50) in resistant B. cinerea
Target Compound DataFluopyram: 9.9 mg/L
Comparator Or BaselineBoscalid: 843 mg/L
Quantified Difference~85-fold higher potency against resistant isolates
ConditionsIn vitro mycelial growth assay on boscalid-resistant B. cinerea field isolates

Procuring fluopyram ensures formulation efficacy in regions with established boscalid resistance, extending the commercial viability of the fungicidal product.

Differentiated Nematicidal Potency Among SDHIs

Unlike other SDHI fungicides, fluopyram exhibits nematicidal activity, functioning as a selective inhibitor of nematode mitochondrial complex II. In motility and toxicity assays against the nematode Rotylenchulus reniformis, fluopyram induced 52% immotility. In contrast, standard SDHIs like boscalid and flutolanil showed an average of only 9% immotility under identical conditions. Furthermore, against the root-knot nematode Meloidogyne incognita, fluopyram achieved a 2-hour EC50 of 5.18 µg/mL, inducing rapid paralysis. This dual-action profile is highly differentiated within the SDHI class[1].

Evidence DimensionNematode motility reduction (Immotility %)
Target Compound DataFluopyram: 52% immotility
Comparator Or BaselineBaseline SDHIs (e.g., boscalid, flutolanil): ~9% average immotility
Quantified Difference>5-fold higher nematicidal efficacy than standard SDHIs
ConditionsAqueous exposure assays against plant-parasitic nematodes (R. reniformis)

Eliminates the need to procure and co-formulate a separate nematicide, streamlining seed treatment and soil-applied product manufacturing.

Systemic Mobility and Processability for Advanced Delivery

Fluopyram’s physicochemical properties, particularly its water solubility of 16 mg/L (at 20°C, pH 7) and acropetal xylem mobility, enable advanced application methods that are not feasible with strictly contact fungicides. For instance, in the management of pine wilt disease, fluopyram suspension concentrates demonstrated systemic transport when applied via trunk injection, maintaining residual concentrations in needles and branches above the lethal dose for the pine wood nematode (LC50 = 0.059 mg/L) for over 30 days. This systemic distribution allows for efficient root uptake and internal tissue protection [1].

Evidence DimensionSystemic tissue concentration over time
Target Compound DataMaintained >0.059 mg/L in needles/branches at 30 days post-injection
Comparator Or BaselineStrictly contact fungicides (Baseline: poor systemic movement)
Quantified DifferenceSustained internal lethal concentration for >30 days
ConditionsTrunk injection of fluopyram suspension concentrate in pine trees

Enables procurement for high-value systemic delivery systems, such as seed treatments, drip irrigation, and trunk injections, expanding market applications.

Dual-Action Seed Treatments for Row Crops

Because of its quantified nematicidal EC50 and systemic acropetal mobility, fluopyram serves as a dual-action active ingredient for seed treatment formulations in soybeans and cotton. It provides simultaneous early-season protection against soilborne fungal pathogens and root-knot nematodes, streamlining the formulation by replacing two separate active ingredients [1].

Resistance-Breaking Foliar Fungicides for High-Value Horticulture

Fluopyram’s flexible pyridinyl-ethyl-benzamide structure allows it to bind effectively to mutated SDH enzymes. It is an essential procurement choice for foliar spray formulations targeting vineyards and strawberry fields where Botrytis cinerea and Alternaria species have developed severe resistance to boscalid and other rigid pyrazole-carboxamides[2].

Trunk Injection Formulations for Forestry Management

Leveraging its moderate water solubility (16 mg/L) and excellent xylem transport, fluopyram is ideally suited for suspension concentrates designed for trunk injection. This application is particularly valuable for combating pine wilt disease, as the compound systemically distributes to branches and needles, maintaining lethal concentrations against the pine wood nematode for extended periods [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

396.0464096 Da

Monoisotopic Mass

396.0464096 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F0VT7K5302

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

658066-35-4

Wikipedia

Fluopyram

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Fungicides, Nematicides

Dates

Last modified: 08-15-2023
1: Chawla S, Patel DJ, Patel SH, Kalasariya RL, Shah PG. Correction to: Behaviour and risk assessment of fluopyram and its metabolite in cucumber (Cucumis sativus) fruit and in soil. Environ Sci Pollut Res Int. 2018 Apr;25(12):11635. doi: 10.1007/s11356-018-1603-4. PubMed PMID: 29488198.
2: Mekonnen TF, Panne U, Koch M. Prediction of biotransformation products of the fungicide fluopyram by electrochemistry coupled online to liquid chromatography-mass spectrometry and comparison with in vitro microsomal assays. Anal Bioanal Chem. 2018 Apr;410(10):2607-2617. doi: 10.1007/s00216-018-0933-x. Epub 2018 Feb 17. PubMed PMID: 29455286.
3: Chawla S, Patel DJ, Patel SH, Kalasariya RL, Shah PG. Behaviour and risk assessment of fluopyram and its metabolite in cucumber (Cucumis sativus) fruit and in soil. Environ Sci Pollut Res Int. 2018 Apr;25(12):11626-11634. doi: 10.1007/s11356-018-1439-y. Epub 2018 Feb 10. Erratum in: Environ Sci Pollut Res Int. 2018 Feb 27;:. PubMed PMID: 29429109.
4: Wang X, Glawe DA, Kramer E, Weller D, Okubara PA. Biological Control of Botrytis cinerea: Interactions with Native Vineyard Yeasts from Washington State. Phytopathology. 2018 Jun;108(6):691-701. doi: 10.1094/PHYTO-09-17-0306-R. Epub 2018 Apr 26. PubMed PMID: 29334476.
5: Lv P, Chen Y, Zhao Z, Shi T, Wu X, Xue J, Li QX, Hua R. Design, Synthesis, and Antifungal Activities of 3-Acyl Thiotetronic Acid Derivatives: New Fatty Acid Synthase Inhibitors. J Agric Food Chem. 2018 Jan 31;66(4):1023-1032. doi: 10.1021/acs.jafc.7b05491. Epub 2018 Jan 16. PubMed PMID: 29290106.
6: Piechowicz B, Woś I, Podbielska M, Grodzicki P. The transfer of active ingredients of insecticides and fungicides from an orchard to beehives. J Environ Sci Health B. 2018 Jan 2;53(1):18-24. doi: 10.1080/03601234.2017.1369320. Epub 2017 Oct 30. PubMed PMID: 29083963.
7: Rotolo C, De Miccolis Angelini RM, Dongiovanni C, Pollastro S, Fumarola G, Di Carolo M, Perrelli D, Natale P, Faretra F. Use of biocontrol agents and botanicals in integrated management of Botrytis cinerea in table grape vineyards. Pest Manag Sci. 2018 Mar;74(3):715-725. doi: 10.1002/ps.4767. Epub 2017 Dec 11. PubMed PMID: 29044981.
8: Yamashita M, Fraaije B. Non-target site SDHI resistance is present as standing genetic variation in field populations of Zymoseptoria tritici. Pest Manag Sci. 2018 Mar;74(3):672-681. doi: 10.1002/ps.4761. Epub 2017 Nov 23. PubMed PMID: 29024365; PubMed Central PMCID: PMC5814837.
9: Scheurer M, Nödler K, Freeling F, Janda J, Happel O, Riegel M, Müller U, Storck FR, Fleig M, Lange FT, Brunsch A, Brauch HJ. Small, mobile, persistent: Trifluoroacetate in the water cycle - Overlooked sources, pathways, and consequences for drinking water supply. Water Res. 2017 Dec 1;126:460-471. doi: 10.1016/j.watres.2017.09.045. Epub 2017 Sep 26. PubMed PMID: 28992593.
10: Podbielska M, Szpyrka E, Piechowicz B, Zwolak A, Sadło S. Behavior of fluopyram and tebuconazole and some selected pesticides in ripe apples and consumer exposure assessment in the applied crop protection framework. Environ Monit Assess. 2017 Jul;189(7):350. doi: 10.1007/s10661-017-6057-5. Epub 2017 Jun 23. PubMed PMID: 28646436.
11: Malandrakis AA, Vattis KN, Markoglou AN, Karaoglanidis GS. Characterization of boscalid-resistance conferring mutations in the SdhB subunit of respiratory complex II and impact on fitness and mycotoxin production in Penicillium expansum laboratory strains. Pestic Biochem Physiol. 2017 May;138:97-103. doi: 10.1016/j.pestbp.2017.03.009. Epub 2017 Apr 11. PubMed PMID: 28456312.
12: Wei P, Liu Y, Li W, Qian Y, Nie Y, Kim D, Wang M. Corrigendum: Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem. Sci Rep. 2017 Jan 25;7:41347. doi: 10.1038/srep41347. PubMed PMID: 28120927; PubMed Central PMCID: PMC5264616.
13: Wei P, Liu Y, Li W, Qian Y, Nie Y, Kim D, Wang M. Metabolic and Dynamic Profiling for Risk Assessment of Fluopyram, a Typical Phenylamide Fungicide Widely Applied in Vegetable Ecosystem. Sci Rep. 2016 Sep 22;6:33898. doi: 10.1038/srep33898. PubMed PMID: 27654708; PubMed Central PMCID: PMC5031996.
14: Patel BV, Chawla S, Gor H, Upadhyay P, Parmar KD, Patel AR, Shah PG. Residue decline and risk assessment of fluopyram + tebuconazole (400SC) in/on onion (Allium cepa). Environ Sci Pollut Res Int. 2016 Oct;23(20):20871-20881. Epub 2016 Aug 3. PubMed PMID: 27484201.
15: Bartlewicz J, Pozo MI, Honnay O, Lievens B, Jacquemyn H. Effects of agricultural fungicides on microorganisms associated with floral nectar: susceptibility assays and field experiments. Environ Sci Pollut Res Int. 2016 Oct;23(19):19776-86. doi: 10.1007/s11356-016-7181-4. Epub 2016 Jul 13. PubMed PMID: 27411538.
16: Dong B, Hu J. Photodegradation of the novel fungicide fluopyram in aqueous solution: kinetics, transformation products, and toxicity evolvement. Environ Sci Pollut Res Int. 2016 Oct;23(19):19096-106. doi: 10.1007/s11356-016-7073-7. Epub 2016 Jun 24. PubMed PMID: 27343079.
17: Faske TR, Hurd K. Sensitivity of Meloidogyne incognita and Rotylenchulus reniformis to Fluopyram. J Nematol. 2015 Dec;47(4):316-21. PubMed PMID: 26941460; PubMed Central PMCID: PMC4755706.
18: Ishii H, Zhen F, Hu M, Li X, Schnabel G. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. Pest Manag Sci. 2016 Oct;72(10):1844-53. doi: 10.1002/ps.4216. Epub 2016 Feb 9. PubMed PMID: 26732510.
19: Put K, Bollens T, Wäckers F, Pekas A. Non-target effects of commonly used plant protection products in roses on the predatory mite Euseius gallicus Kreiter & Tixier (Acari: Phytoseidae). Pest Manag Sci. 2016 Jul;72(7):1373-80. doi: 10.1002/ps.4162. Epub 2015 Nov 4. PubMed PMID: 26434923.
20: Mirković B, Tanović B, Stević M, Hrustić J, Mihajlović M, Delibašić G, Vukša P. Toxicity of mancozeb, chlorothalonil, captan, fluopyram, boscalid, and difenoconazole to Didymella applanata isolates from Serbia. J Environ Sci Health B. 2015;50(12):845-50. doi: 10.1080/03601234.2015.1062648. Epub 2015 Aug 7. PubMed PMID: 26252498.

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